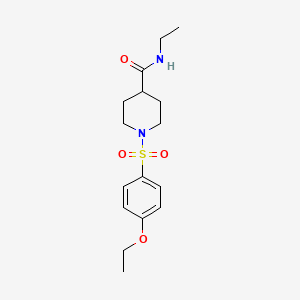
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
Vue d'ensemble
Description
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is an organic compound with the molecular formula C16H24N2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with N-ethyl-4-piperidinecarboxamide in the presence of a base such as triethylamine (Et3N) to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Electrophilic aromatic substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions:
Electrophilic aromatic substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for base-catalyzed reactions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Nitration: 4-nitro-1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
Bromination: 4-bromo-1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
Hydrolysis: 4-ethoxybenzenesulfonic acid and N-ethyl-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as a precursor in the synthesis of other sulfonamide derivatives used in agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
- 1-[(4-methoxyphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
- 1-[(4-fluorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide
Comparison: 1-(4-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. In contrast, the methoxy, chloro, and fluoro analogs may exhibit different physicochemical properties and biological activities due to the varying electronic and steric effects of the substituents.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-17-16(19)13-9-11-18(12-10-13)23(20,21)15-7-5-14(6-8-15)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNMWUYAMZASNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4385034.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid](/img/structure/B4385042.png)
![{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B4385044.png)
![2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B4385045.png)


![ethyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385060.png)
![N'-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4385069.png)
![N-(3-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4385073.png)

![N-butyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4385098.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4385103.png)

![5-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4385118.png)
